4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione
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Overview
Description
4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H6F2NO2 It is characterized by the presence of a pyridine ring attached to a butane-1,3-dione moiety with two fluorine atoms at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione typically involves the reaction of 2-acetylpyridine with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Uniqueness
4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4,4-difluoro-1-pyridin-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)8(14)5-7(13)6-3-1-2-4-12-6/h1-4,9H,5H2 |
InChI Key |
NHBUBSPGUQMRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
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